molecular formula C5H8N4 B078194 4,5-Pyrimidinediamine, N4-methyl-(9CI) CAS No. 13784-17-3

4,5-Pyrimidinediamine, N4-methyl-(9CI)

Cat. No.: B078194
CAS No.: 13784-17-3
M. Wt: 124.14 g/mol
InChI Key: KLPOQSPEGNLKIY-UHFFFAOYSA-N
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Description

4,5-Pyrimidinediamine, N4-methyl-(9CI) is an organic compound with the molecular formula C5H8N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Pyrimidinediamine, N4-methyl-(9CI) typically involves the methylation of 4,5-diaminopyrimidine. One common method includes the reaction of 4,5-diaminopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of 4,5-Pyrimidinediamine, N4-methyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: 4,5-Pyrimidinediamine, N4-methyl-(9CI) can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4,5-Pyrimidinediamine, N4-methyl-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4,5-Pyrimidinediamine, N4-methyl-(9CI) involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4,5-Pyrimidinediamine, N5-methyl-
  • 6-Chloro-N4-methyl-pyrimidine-4,5-diamine

Comparison: 4,5-Pyrimidinediamine, N4-methyl-(9CI) is unique due to its specific methylation at the N4 position, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different properties and applications, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

4-N-methylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-7-5-4(6)2-8-3-9-5/h2-3H,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPOQSPEGNLKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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